Asp-Lys

Beschreibung

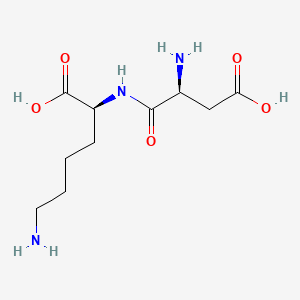

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315598 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-51-0 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Asp-Lys Dipeptide: A Technical Overview of Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asp-Lys, composed of aspartic acid and lysine, is an endogenous metabolite found within various biological tissues. While its role as a fundamental building block of proteins is well-established, emerging evidence suggests that this simple dipeptide may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, consolidating its known and putative functions, relevant quantitative data, and detailed experimental methodologies for its study. Particular focus is given to its structural role in protein topology, its potential as a signaling molecule, and its effects on cellular processes such as degranulation. This document aims to serve as a foundational resource for researchers investigating the physiological roles and therapeutic potential of the this compound dipeptide.

Introduction

Dipeptides, the simplest form of peptides, have long been considered primarily as intermediates in protein metabolism. However, a growing body of research indicates that many dipeptides exhibit specific biological functions, acting as signaling molecules, enzyme modulators, and regulators of various physiological processes. The this compound dipeptide, with its constituent acidic and basic amino acid residues, presents a unique charge pairing that can influence molecular interactions. This guide delves into the multifaceted nature of the this compound dipeptide, moving beyond its basic metabolic role to explore its potential as a bioactive molecule.

Physicochemical Properties

The fundamental properties of the L-lysyl-L-aspartic acid dipeptide are summarized in the table below. These characteristics are essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C10H19N3O5 | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | [1] |

| PubChem CID | 6426943 | [1] |

| Physical Description | Solid | [1] |

| LogP (estimated) | -6.42 | |

| ChEBI ID | CHEBI:73601 |

Biological Functions and Activities

The biological functions of the this compound dipeptide can be categorized into its role as a structural component within larger proteins and its potential as an independent bioactive molecule.

Structural Role in Protein Topology and Translocation

The pairing of aspartic acid and lysine residues within a polypeptide chain plays a significant role in determining protein structure and localization. The electrostatic interaction between the negatively charged carboxyl group of aspartic acid and the positively charged amino group of lysine can modulate the function of signal sequences and the topology of membrane proteins. This charge pairing can influence the interaction of the nascent polypeptide chain with the secretory machinery and membrane phospholipids, thereby affecting protein translocation across membranes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of L-Aspartyl-L-lysine

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide L-Aspartyl-L-lysine. The document details its structural characteristics, physicochemical parameters, synthesis and analysis protocols, and its role in metabolic pathways. Quantitative data is presented in structured tables, and key experimental and biological processes are visualized using diagrams.

Core Chemical and Physical Properties

L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.[1] As a molecule containing both acidic (carboxyl) and basic (amino) functional groups, it is hydrophilic and exhibits zwitterionic properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₅ | [1][3] |

| Molecular Weight | 261.28 g/mol | |

| IUPAC Name | (2S)-6-amino-2-[(2S)-2-amino-3-carboxypropanamido]hexanoic acid | |

| Synonyms | Aspartyllysine, Asp-Lys, DK dipeptide | |

| CAS Registry Number | 5891-51-0 | |

| Appearance | White powder | |

| LogP (Computed) | -6.6 |

Solubility and Stability

L-Aspartyl-L-lysine is described as slightly soluble in water and insoluble in nonpolar solvents like ethanol and ether. Its solubility is influenced by pH due to the ionization of its amino and carboxyl groups. Like its constituent amino acids, its solubility is lowest at its isoelectric point and increases in acidic or basic conditions.

The dipeptide is stable across a range of physiological pH values, which allows it to function within metabolic pathways without rapid degradation. However, under acidic or basic conditions, it can be hydrolyzed back into its constituent amino acids, L-aspartic acid and L-lysine. Studies on lysine hydrochloride solutions indicate that at high temperatures and varying pH, lysine can degrade, with one major product being lysine lactam. The degradation follows zero-order kinetics and is temperature-dependent, as described by the Arrhenius equation.

Acidity, pKa Values, and Isoelectric Point

The charge of L-Aspartyl-L-lysine is pH-dependent due to its multiple ionizable groups: the α-carboxyl group of aspartic acid, the α-amino group of aspartic acid, the side-chain carboxyl group of aspartic acid, and the α-amino and ε-amino side-chain groups of lysine.

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a dipeptide, the pI is determined by the pKa values of the terminal carboxyl and amino groups, as well as the side chains. The pKa values for the individual amino acids are:

-

L-Aspartic Acid : pKa₁ (α-carboxyl) = 1.88, pKa₂ (side-chain carboxyl) = 3.65, pKa₃ (α-amino) = 9.60

-

L-Lysine : pKa₁ (α-carboxyl) = 2.18, pKa₂ (α-amino) = 8.95, pKa₃ (side-chain amino) = 10.53

In the dipeptide, the α-carboxyl of aspartic acid and the α-amino group of lysine form the peptide bond and are no longer ionizable. The pI of the dipeptide will therefore be influenced by the remaining ionizable groups: the N-terminal α-amino group (from Asp), the C-terminal α-carboxyl group (from Lys), and the two side chains. Given the presence of two basic groups (lysine's ε-amino and aspartic acid's α-amino) and two acidic groups (aspartic acid's side-chain carboxyl and lysine's α-carboxyl), the pI is expected to be in the neutral to slightly basic range. Basic amino acids like lysine have a pI greater than 6.

Experimental Protocols

Synthesis of L-Aspartyl-L-lysine

L-Aspartyl-L-lysine can be synthesized using standard peptide synthesis techniques in a laboratory setting.

-

Solution-Phase Synthesis : This method involves the protection of reactive functional groups on both L-aspartic acid and L-lysine that are not participating in the peptide bond formation. The free carboxyl group of a protected L-aspartic acid is activated, typically using a coupling agent like dicyclohexylcarbodiimide (DCC). This activated species then reacts with the free amino group of a protected L-lysine. The final step involves the removal of the protecting groups to yield the dipeptide.

-

Solid-Phase Peptide Synthesis (SPPS) : In this more common approach, a protected L-lysine is first attached to a solid resin support. The protecting group on its α-amino group is removed, and a protected L-aspartic acid is then coupled to it. The cycle of deprotection and coupling is repeated if necessary for longer peptides. Finally, the completed dipeptide is cleaved from the resin, and all protecting groups are removed.

For larger-scale industrial production, a common method involves the neutralization of free L-lysine (derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid, followed by concentration and crystallization.

Purification and Analysis

-

Purification : After synthesis, the crude peptide product is typically purified. Ion-exchange chromatography is a highly effective method for this purpose. The charged nature of L-Aspartyl-L-lysine allows it to bind to a cation-exchange or anion-exchange resin. By changing the pH or salt concentration of the buffer, the dipeptide can be selectively eluted from the column, separating it from unreacted amino acids and other impurities.

-

Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of L-Aspartyl-L-lysine.

-

Methodology : Reversed-phase HPLC (RP-HPLC) is commonly used. Since amino acids and peptides often lack a strong UV chromophore, a pre-column or post-column derivatization step is typically required. Common derivatizing agents include ortho-phthalaldehyde (OPA) or ninhydrin, which react with the primary amino groups to form fluorescent or colored compounds, respectively, that can be detected.

-

Detection : Detection is often performed using fluorescence (FLD) or visible (VIS) detectors. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification and quantification.

-

Metabolic Pathways and Biological Role

L-Aspartyl-L-lysine is an intermediate in amino acid metabolism, typically formed during the catabolism (breakdown) of proteins. It is then hydrolyzed into its constituent amino acids, L-aspartic acid and L-lysine, which can enter their respective metabolic pathways to be used for new protein synthesis or energy production.

L-Lysine Biosynthesis

The biosynthesis of L-lysine is a key anabolic pathway, originating from the amino acid L-aspartate. This pathway is crucial in bacteria and plants.

This pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK). A key branch point occurs at L-aspartate-semialdehyde, which can either proceed towards lysine synthesis or the synthesis of other aspartate-family amino acids like threonine and methionine. The enzymes aspartate kinase and dihydrodipicolinate synthase (DHDPS) are critical regulatory points, often subject to feedback inhibition by L-lysine.

L-Lysine Degradation

In the liver, L-lysine is degraded through a series of reactions that ultimately convert it into acetyl-CoA, which can then enter the citric acid cycle for energy production.

The degradation process is initiated in the mitochondria, where lysine combines with α-ketoglutarate to form saccharopine. Subsequent steps lead to the formation of α-aminoadipic semialdehyde (allysine) and eventually glutaryl-CoA, which is further metabolized to acetyl-CoA.

References

Synthesis of Aspartyl-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of the dipeptide Aspartyl-lysine (Asp-Lys). It focuses on the prevalent Solid-Phase Peptide Synthesis (SPPS) methodology, detailing the strategic selection of protecting groups, experimental protocols, and purification techniques. A significant emphasis is placed on addressing the primary challenge in synthesizing aspartic acid-containing peptides: aspartimide formation.

Introduction to Aspartyl-lysine Synthesis

The synthesis of peptides containing aspartic acid presents a notable challenge due to the propensity of the Asp side-chain carboxyl group to participate in an intramolecular cyclization reaction.[1][2] This reaction, known as aspartimide formation, is typically induced by the basic conditions used for Nα-Fmoc deprotection in SPPS.[1][3] The resulting succinimide intermediate can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate and significantly reduce the final yield.[4] Therefore, a successful synthesis of Aspartyl-lysine hinges on a carefully designed strategy to suppress this side reaction.

Chemical Synthesis Strategies

While both solution-phase and solid-phase techniques can be employed for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) is the most common method due to its efficiency, ease of purification, and amenability to automation.

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS): This is the most widely used strategy for modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed during the final cleavage step.

Orthogonal Protecting Group Strategy for this compound

The successful synthesis of Aspartyl-lysine requires an orthogonal protecting group strategy to ensure the correct peptide bond is formed and to prevent unwanted side reactions at the reactive side chains of both aspartic acid and lysine.

-

Nα-Amino Protection (Aspartic Acid): The Fmoc group is used. It is stable to the acidic conditions of final cleavage but is removed at each step of the synthesis using a mild base, typically a solution of piperidine in DMF.

-

Side-Chain Protection (Aspartic Acid, β-carboxyl): The tert-butyl (OtBu) ester is a common choice, as it is stable to the basic conditions of Fmoc removal but is cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final step. However, to minimize aspartimide formation, alternative protecting groups with increased steric hindrance or different electronic properties, such as 3-methylpent-3-yl (Mpe) or 1,1-dioxobenzo[b]thiophene-2-yl)methyl (OBno), may be employed.

-

Side-Chain Protection (Lysine, ε-amino): The tert-butoxycarbonyl (Boc) group is the most common protecting group for the lysine side chain in Fmoc SPPS. It is stable to the piperidine treatment used for Fmoc deprotection but is readily removed by TFA during final cleavage.

Core Challenge: Aspartimide Formation

The primary side reaction during the synthesis of Asp-containing peptides is the formation of a cyclic aspartimide intermediate. This occurs when the deprotonated backbone amide nitrogen attacks the side-chain β-carboxyl group, particularly under the basic conditions of Fmoc deprotection.

The resulting five-membered succinimide ring is unstable and can undergo hydrolysis to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to D-Asp isomers that are exceptionally difficult to separate from the target L-Asp peptide. The sequence Asp-Gly is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.

References

An In-depth Technical Guide to the Asp-Lys Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characteristics, formation, stability, and analysis of the aspartic acid-lysine (Asp-Lys) peptide bond, with a particular focus on the isopeptide linkage. This bond plays a crucial role in protein structure, stability, and various biological signaling pathways.

Core Characteristics of the this compound Isopeptide Bond

An isopeptide bond is an amide linkage formed between the side chain of one amino acid and the side chain or main chain of another. The this compound isopeptide bond specifically involves the formation of an amide bond between the γ-carboxyl group of an aspartic acid residue and the ε-amino group of a lysine residue.[1] This is distinct from a standard (eupeptide) bond, which links the α-carboxyl group of one amino acid to the α-amino group of another.[1]

The formation of an isopeptide bond introduces a covalent cross-link, which can occur intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains).[2][3][4] This cross-linking significantly enhances the thermal, chemical, and mechanical stability of proteins. The bond strength of an isopeptide bond is comparable to that of a regular peptide bond, approximately 300 kJ/mol or 70 kcal/mol, due to the resonance stabilization of the amide group.

Quantitative Geometrical Data

High-resolution crystal structures of proteins containing this compound isopeptide bonds provide valuable insights into their geometry. The following table summarizes key bond lengths and angles derived from crystallographic data.

| Parameter | Value (Å or °) | Source PDB ID(s) |

| Cγ (Asp) - Nζ (Lys) Bond Length | ~1.31 - 1.32 Å | 3htl |

| Cγ-Oγ (Asp) Bond Length | Varies | 4MLI, 2WW8 |

| Nζ-Cε (Lys) Bond Length | Varies | 4MLI, 2WW8 |

| Cγ-Cβ (Asp) Bond Length | Varies | 4MLI, 2WW8 |

| Cβ-Cγ-Oγ (Asp) Bond Angle | Varies | 4MLI, 2WW8 |

| Cβ-Cγ-Nζ Bond Angle | Varies | 4MLI, 2WW8 |

| Oγ-Cγ-Nζ Bond Angle | Varies | 4MLI, 2WW8 |

| Cε-Nζ-Cγ Bond Angle | Varies | 4MLI, 2WW8 |

Note: Specific values for bond lengths and angles can vary depending on the local protein environment and the resolution of the crystal structure. The provided Cγ-Nζ bond length is a direct measurement from the PDB file for 3htl, while other parameters show variability across different structures and require detailed analysis of the specific protein context.

Formation of the this compound Isopeptide Bond

The formation of an this compound isopeptide bond can occur through spontaneous, non-enzymatic processes or be catalyzed by specific enzymes.

Spontaneous Formation

Spontaneous isopeptide bond formation is often observed in long-lived proteins and can be associated with aging. This process can be initiated by the deamidation of an asparagine (Asn) residue to an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. The newly formed Asp can then undergo cyclization to form a succinimide intermediate, which can subsequently react with the ε-amino group of a nearby lysine residue to form an isopeptide bond. Another proposed mechanism involves the attack of the Asp side chain carboxyl group on the adjacent peptide bond, leading to the formation of a C-terminal Asp anhydride. This reactive intermediate can then be attacked by the lysine's ε-amino group to form the cross-link.

A key factor for spontaneous formation is a hydrophobic environment, which is thought to lower the pKa of the lysine's ε-amino group, making it more nucleophilic, and raise the pKa of a nearby catalytic glutamate or aspartate, enabling it to act as a proton shuttle.

Enzymatic Formation

Several enzyme families catalyze the formation of this compound isopeptide bonds, playing critical roles in various biological processes.

Ubiquitination is a major post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond between the C-terminal glycine of ubiquitin and the ε-amino group of the substrate's lysine.

References

- 1. Isopeptide bond - Wikipedia [en.wikipedia.org]

- 2. Isopeptide bonds mechanically stabilize spy0128 in bacterial pili - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isopeptide bonds in bacterial pili and their characterization by X-ray crystallography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orthogonal Crosslinking: A Strategy to Generate Novel Protein Topology and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Aspartate-Lysine Interactions in Protein Architecture and Function

An in-depth technical guide on the role of Asp-Lys in protein structure and stability for researchers, scientists, and drug development professionals.

Aspartate (Asp) and Lysine (Lys) residues, with their respective negatively and positively charged side chains at physiological pH, are fundamental players in orchestrating the intricate three-dimensional structures of proteins. Their interaction, primarily through the formation of salt bridges and hydrogen bonds, is a critical determinant of protein stability, folding, and function. This guide delves into the multifaceted role of this compound pairings, offering a comprehensive overview of their energetic contributions, the experimental methodologies used to study them, and their significance in biological pathways and drug development.

The Nature of the this compound Interaction

The primary interaction between aspartate and lysine is the salt bridge , an electrostatic interaction between the carboxylate group (COO⁻) of Asp and the ammonium group (NH₃⁺) of Lys. These interactions are highly dependent on their environment. In the hydrophobic core of a protein, a salt bridge can contribute significantly to stability, whereas on the solvent-exposed surface, the effect is often mitigated by the high dielectric constant of water and competition from solvent ions.

Beyond the salt bridge, the side chains of Asp and Lys can also engage in hydrogen bonding . The carboxylate group of Asp can act as a hydrogen bond acceptor, while the ammonium group of Lys can serve as a hydrogen bond donor. These hydrogen bonds further reinforce the interaction and contribute to the overall stability of the protein structure.

Energetic Contributions to Protein Stability

The energetic contribution of an this compound salt bridge to protein stability is a subject of extensive research, with values varying based on the protein context, solvent accessibility, and local environment.

| Protein/System | This compound Pair | Methodology | Contribution to Stability (kcal/mol) | Reference |

| T4 Lysozyme | Asp70 - Lys124 | Site-directed mutagenesis, Calorimetry | ~3-5 | |

| Barnase | Asp8 - Lys27 | Computational (FEP) | ~2.8 | |

| Arc Repressor | Asp12 - Lys15 | Site-directed mutagenesis | ~0.4-0.8 | |

| General Buried Salt Bridge | - | Theoretical Calculations | 1-5 | |

| General Surface Salt Bridge | - | Theoretical Calculations | < 1 |

Table 1: Experimentally and computationally determined energetic contributions of this compound salt bridges to protein stability.

Experimental Methodologies for Studying this compound Interactions

A variety of experimental techniques are employed to investigate the role and energetics of this compound interactions.

This is a cornerstone technique used to probe the contribution of specific amino acid residues to protein stability and function.

Protocol:

-

Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an Asp to an uncharged residue like Alanine).

-

PCR Mutagenesis: Use the designed primers and a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest, thereby introducing the mutation.

-

Template Removal: Digest the parental, methylated DNA template using the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Protein Expression and Purification: Express the mutant protein and purify it using standard chromatographic techniques.

-

Stability Analysis: Compare the stability of the mutant protein to the wild-type protein using techniques like differential scanning calorimetry (DSC) or chemical denaturation assays.

ITC is a powerful technique for directly measuring the binding affinity, enthalpy (ΔH), and stoichiometry (n) of interacting molecules, which can be adapted to study intramolecular interactions like salt bridges.

Protocol:

-

Sample Preparation: Prepare solutions of the protein (in the sample cell) and a competing ligand or a denaturant (in the injection syringe) in the same buffer.

-

Titration: Inject small aliquots of the titrant into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm, which can be fitted to a suitable binding model to determine the thermodynamic parameters. By comparing the wild-type protein with a mutant lacking the salt bridge, the energetic contribution of the interaction can be inferred.

NMR spectroscopy provides atomic-level information about protein structure, dynamics, and interactions.

Protocol:

-

Sample Preparation: Prepare a concentrated, isotopically labeled (¹⁵N, ¹³C) sample of the protein in a suitable buffer.

-

Data Acquisition: Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide proton.

-

Chemical Shift Perturbation: Compare the HSQC spectra of the wild-type and mutant proteins. Significant chemical shift changes for residues in the vicinity of the mutation indicate a structural or dynamic perturbation resulting from the removal of the this compound interaction.

-

pH Titration: Monitor the chemical shifts of the Asp and Lys side chains as a function of pH to determine their pKa values. A significant shift in pKa for the interacting pair compared to the individual residues in an unstructured peptide is indicative of a salt bridge.

Visualization of Key Processes

Visualizing the logical flow of experiments and the role of this compound interactions in biological pathways is crucial for a deeper understanding.

Conformational Analysis of the Asp-Lys Dipeptide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the conformational analysis of the Aspartyl-lysine (Asp-Lys) dipeptide. This dipeptide, composed of a negatively charged (aspartic acid) and a positively charged (lysine) amino acid at physiological pH, presents a fascinating case for conformational studies due to the potential for intramolecular electrostatic interactions that can significantly influence its structural preferences. Understanding the conformational landscape of such a simple yet informative peptide is crucial for elucidating the fundamental principles of protein folding, molecular recognition, and for the rational design of peptide-based therapeutics.

Introduction to Dipeptide Conformational Analysis

The conformation of a dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone. The key dihedral angles, phi (φ) and psi (ψ), which describe the rotation around the N-Cα and Cα-C bonds, respectively, determine the overall shape of the peptide chain. The allowed combinations of these angles are famously represented in a Ramachandran plot[1][2]. The side chains of the constituent amino acids also possess rotational freedom, described by chi (χ) angles, which further contributes to the conformational diversity.

The conformational preferences of a dipeptide are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. In the case of the this compound dipeptide, the interaction between the negatively charged carboxylate group of the aspartic acid side chain and the positively charged amino group of the lysine side chain is of particular interest.

Computational Approaches to Conformational Analysis

Computational methods are powerful tools for exploring the potential energy surface of a dipeptide and identifying its low-energy conformations.

Quantum Mechanical (QM) Calculations

Quantum mechanics calculations provide a highly accurate description of the electronic structure and energetics of a molecule. These methods can be used to generate a potential energy surface (PES) by systematically varying the φ and ψ dihedral angles and calculating the energy of each conformation[3][4].

Experimental Protocol: Quantum Mechanical Calculation of Conformational Energy

A typical protocol for a QM-based conformational analysis of the this compound dipeptide, often modeled as Ace-Asp-Lys-NMe to mimic a polypeptide environment, involves the following steps:

-

Initial Structure Generation: A starting 3D structure of the dipeptide is built using molecular modeling software.

-

Conformational Sampling: The φ and ψ dihedral angles are systematically rotated in increments (e.g., 10-15 degrees) to generate a grid of starting conformations.

-

Geometry Optimization: For each starting conformation, a geometry optimization is performed using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP or a higher-level ab initio method like MP2) and a basis set (e.g., 6-31G* or larger)[3]. This process finds the nearest local energy minimum.

-

Energy Calculation: A single-point energy calculation is then performed on each optimized geometry at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Data Analysis: The calculated relative energies are plotted as a function of the φ and ψ angles to generate a Ramachandran plot, revealing the low-energy conformational basins.

Logical Relationship: QM Calculation Workflow

Caption: Workflow for Quantum Mechanical Conformational Analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time by solving Newton's equations of motion for the atoms in the system. MD simulations can be used to sample the conformational space of the this compound dipeptide in a solvated environment, providing a more realistic representation of its behavior in solution.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

The following protocol outlines a typical MD simulation of the this compound dipeptide using the GROMACS software package:

-

System Preparation:

-

An initial coordinate file (e.g., in PDB format) of the this compound dipeptide is created.

-

The pdb2gmx tool in GROMACS is used to generate the topology file, which contains information about the force field parameters for the dipeptide. A suitable force field, such as AMBER or CHARMM, should be selected.

-

-

Solvation:

-

A simulation box is defined around the dipeptide.

-

The box is filled with a chosen water model (e.g., TIP3P or SPC/E) using the solvate tool.

-

-

Ionization:

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a specific ionic strength using the genion tool.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

The pressure of the system is then equilibrated to the desired value (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) conditions.

-

-

Production Run:

-

A long MD simulation (e.g., hundreds of nanoseconds) is run to collect trajectory data.

-

-

Analysis:

-

The trajectory is analyzed to extract information such as the distribution of φ and ψ dihedral angles (to generate a Ramachandran plot), root-mean-square deviation (RMSD), and radial distribution functions.

-

Experimental Workflow: Molecular Dynamics Simulation

Caption: A typical workflow for a molecular dynamics simulation.

Data Presentation: Predicted Conformational Preferences

Experimental Approaches to Conformational Analysis

Experimental techniques provide valuable data to validate and complement computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide, NMR can provide information on the relative orientation of atoms through the measurement of J-coupling constants and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 2D-NMR Analysis of this compound Dipeptide

A detailed protocol for the 2D-NMR analysis of the this compound dipeptide would involve:

-

Sample Preparation:

-

The this compound dipeptide is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.

-

The pH of the sample is adjusted to the desired value (e.g., physiological pH 7.4).

-

A small amount of a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.

-

-

Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

1D ¹H NMR: To obtain an initial overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the dipeptide's conformation.

-

-

Data Processing and Analysis:

-

The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).

-

The spectra are referenced, and the peaks are picked and assigned to specific protons in the dipeptide.

-

J-coupling constants are measured from high-resolution 1D or 2D spectra. The ³J(HN,Hα) coupling constant is particularly informative about the φ dihedral angle, as described by the Karplus equation.

-

NOE cross-peaks are integrated to obtain distance restraints.

-

-

Structure Calculation:

-

The experimental restraints (J-couplings and NOE distances) are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

-

Data Presentation: Expected NMR Parameters

While a complete set of experimentally determined J-coupling constants for the this compound dipeptide is not available in the cited literature, general ranges for dipeptides can be considered. The ³J(HN,Hα) coupling constant is a key parameter related to the φ dihedral angle.

| Parameter | Expected Value Range (Hz) | Structural Information |

| ³J(HN,Hα) | 1 - 10 | Related to the φ dihedral angle (Karplus relationship) |

| ³J(Hα,Hβ) | 2 - 12 | Information on the χ¹ side-chain torsion angle |

Note: These are general expected ranges and can vary depending on the specific conformation and environmental conditions.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) of a peptide is sensitive to its secondary structure.

Experimental Protocol: Circular Dichroism Spectroscopy

A standard protocol for acquiring a CD spectrum of the this compound dipeptide is as follows:

-

Sample Preparation:

-

The dipeptide is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

-

The concentration of the dipeptide is typically in the range of 0.1-1 mg/mL.

-

-

Data Acquisition:

-

A CD spectrum of the buffer (blank) is recorded.

-

The CD spectrum of the dipeptide sample is recorded over the desired wavelength range (e.g., 190-260 nm).

-

The blank spectrum is subtracted from the sample spectrum.

-

-

Data Conversion:

-

The raw CD signal (in millidegrees) is converted to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (θ × MRW) / (10 × d × c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, d is the pathlength of the cuvette in cm, and c is the concentration in g/mL.

-

Data Presentation: Expected CD Spectral Features

For a short and flexible dipeptide like this compound, the CD spectrum is likely to be dominated by features characteristic of a random coil or unordered structure. This would typically involve a strong negative band around 200 nm. However, the presence of any stable, ordered conformations, even in a small population, could lead to deviations from a pure random coil spectrum. For instance, a tendency to form β-turns might introduce a weak positive band around 220 nm and a negative band around 205 nm.

| Secondary Structure | Characteristic CD Bands (nm) |

| α-helix | Negative bands at ~222 and ~208, positive band at ~193 |

| β-sheet | Negative band at ~218, positive band at ~195 |

| Random Coil | Strong negative band around 200 |

Conclusion and Future Directions

The conformational analysis of the this compound dipeptide, while seemingly simple, provides a rich landscape for understanding the interplay of electrostatic and steric forces in determining peptide structure. While this guide outlines the primary computational and experimental methodologies for such an analysis, a comprehensive, dedicated study providing detailed quantitative data for this specific dipeptide remains an area for future research. Such a study, combining high-level quantum mechanical calculations, extensive molecular dynamics simulations in explicit solvent, and detailed experimental validation through advanced NMR and CD spectroscopy, would provide invaluable benchmark data for the refinement of force fields and a deeper understanding of the fundamental principles governing peptide and protein folding. This knowledge is directly applicable to the field of drug development, where the design of peptides with specific conformational properties is a key strategy for achieving high-affinity and selective binding to therapeutic targets.

References

Introduction: Beyond the Peptide Bond

An In-depth Technical Guide to Asp-Lys Isopeptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the architecture of proteins, the primary structure is defined by the linear sequence of amino acids linked by amide bonds, commonly known as peptide bonds. However, nature employs a variety of post-translational modifications to expand the functional and structural repertoire of proteins. Among these are isopeptide bonds, which are amide linkages formed between the side chain of one amino acid and the side chain or terminus of another. Unlike the main-chain peptide bonds, isopeptide bonds introduce covalent cross-links that can be either intramolecular or intermolecular, creating highly stable protein structures.

This guide focuses specifically on the Aspartate-Lysine (this compound) isopeptide bond , an autocatalytic, spontaneously forming covalent linkage that has garnered significant interest for its role in bacterial pathogenesis and its subsequent exploitation in revolutionary protein engineering technologies. We will explore the core mechanism of its formation, its biological significance, quantitative characteristics, and its applications in research and drug development.

The this compound Isopeptide Bond: Mechanism and Significance

The defining feature of the this compound isopeptide bond is its ability to form spontaneously upon protein folding, without the need for external enzymatic machinery. This process is intrinsic to the protein's sequence and folded structure.

Mechanism of Spontaneous Formation

The spontaneous formation of an this compound isopeptide bond is a reaction of proximity and catalysis, driven by the unique microenvironment within a folded protein domain. The reaction involves three key residues arranged in a specific spatial orientation, often referred to as the "isopeptide triad":

-

Lysine (Lys) : The ε-amino group (-NH₂) of the lysine side chain acts as the nucleophile.

-

Aspartate (Asp) : The side-chain carboxyl group (-COOH) is the electrophile that undergoes nucleophilic attack.

-

Glutamate (Glu) or Aspartate (Asp) : A nearby acidic residue functions as a general acid/base catalyst.

The reaction proceeds via a proposed mechanism involving a direct nucleophilic attack from the lysine's amine on the aspartate's side-chain carboxyl group. The catalytic glutamate is crucial; it is thought to facilitate the reaction by deprotonating the lysine's ε-amino group, increasing its nucleophilicity, and protonating the leaving hydroxyl group, turning it into a better leaving group (water). This entire process occurs within a hydrophobic core of the protein, which is believed to lower the pKa of the lysine's amino group, making it more reactive at physiological pH. The final condensation reaction releases a molecule of water.

A similar reaction occurs between Lysine and Asparagine (Asn), releasing ammonia instead of water. Both reactions result in a highly stable covalent bond.

Caption: Mechanism of Spontaneous this compound Isopeptide Bond Formation.

Biological Significance in Native Proteins

Intramolecular isopeptide bonds are a hallmark of cell surface proteins in many Gram-positive bacteria, such as Streptococcus pyogenes. These bonds were first discovered in the pilin subunits that form the long, filamentous pili used by bacteria to adhere to host cells.

-

Enhanced Stability : The primary role of these covalent cross-links is to confer extraordinary stability to the protein. Domains containing isopeptide bonds exhibit remarkable resistance to:

-

Thermal Stress : Increased melting temperatures (Tm).

-

Chemical Denaturation : Resistance to chaotropic agents like urea or guanidinium chloride.

-

Proteolysis : The isopeptide linkage is not recognized by standard proteases, protecting the protein from degradation.

-

Mechanical Force : Crucial for adhesive proteins that must withstand physical stresses at the host-pathogen interface.

-

This enhanced stability is vital for bacteria to survive and maintain the structural integrity of their surface machinery in the harsh environment of the host. The CnaB2 domain of the FbaB protein from S. pyogenes is a well-studied example of a domain stabilized by a single, intramolecular this compound isopeptide bond.

Engineered Systems: The SpyTag/SpyCatcher Technology

The discovery of the autocatalytic this compound isopeptide bond in the CnaB2 domain of FbaB led to a groundbreaking protein engineering technology. Researchers split the CnaB2 domain into two separate components:

-

SpyCatcher : A ~12 kDa protein domain containing the reactive Lysine and the catalytic Glutamate.

-

SpyTag : A short 13-amino-acid peptide containing the reactive Aspartate.

When mixed, SpyTag and SpyCatcher recognize each other with high affinity and spontaneously form an irreversible covalent isopeptide bond. This reaction is rapid, highly specific, and functions robustly across a wide range of temperatures, pH values, and buffer conditions.

The simplicity and robustness of the SpyTag/SpyCatcher system have made it a versatile tool for "protein superglue," enabling the covalent linkage of proteins in ways not possible through simple genetic fusion. Applications are widespread and include:

-

Modular Vaccine Development : Covalently attaching antigens (fused to SpyTag) onto virus-like particles (fused to SpyCatcher).

-

Enzyme Immobilization and Cyclization : Creating highly stable enzymes by linking their N- and C-termini.

-

Advanced Biomaterials : Forming protein hydrogels and scaffolds with precisely defined architectures.

-

Cellular Imaging : Irreversibly linking fluorescent proteins or labels to proteins of interest.

Caption: The SpyTag/SpyCatcher System Logic.

Quantitative Analysis of this compound Isopeptide Bonds

The stability and efficiency of this compound isopeptide bonds have been quantified through various biophysical methods. The data underscore the remarkable properties of this covalent linkage, both in its native context and in engineered systems.

Table 1: Reaction Kinetics and Affinity

| Parameter | System | Value | Method | Reference |

| Second-Order Rate Constant (k₂) | SpyTag/SpyCatcher | 1.4 ± 0.4 x 10³ M⁻¹s⁻¹ | SDS-PAGE Time Course | |

| Dissociation Constant (Kd) | SpyTag(DA)/SpyCatcher (non-covalent) | 0.2 µM | Isothermal Titration Calorimetry (ITC) |

Note: The Kd was measured using a mutant SpyTag (DA) where the reactive Aspartate is mutated to Alanine to prevent covalent bond formation, allowing for the characterization of the initial non-covalent binding event.

Table 2: Stability and Mechanical Strength

| Parameter | System/Protein | Measurement | Finding | Reference |

| Thermal Stability | FctB (Immunoglobulin-like protein) | Melting Temperature (Tm) | Engineered isopeptide bond increased Tm by 10°C | |

| Mechanical Strength | SpyTag-SpyCatcher Complex | Single-Molecule Force Spectroscopy | Rupture force > 1 nN (exceeds typical non-covalent interactions) | |

| Chemical Stability | SpyTag-SpyCatcher Complex | SDS-PAGE | Complex is resistant to boiling in SDS-containing buffer | |

| Enzyme Resilience | Beta-lactamase (cyclized with Spy-system) | Activity Assay after Heating | Retained activity after heating to 100°C |

Experimental Protocols

Characterizing and utilizing this compound isopeptide bonds requires specific experimental workflows. Below are summarized protocols for key analyses.

Protocol 1: In Vitro Bond Formation Assay via SDS-PAGE

This protocol is a straightforward method to confirm the covalent reaction between a SpyTagged protein and SpyCatcher.

-

Protein Expression and Purification :

-

Clone the gene for the protein of interest with an N- or C-terminal SpyTag fusion into an E. coli expression vector (e.g., pET series).

-

Clone the gene for SpyCatcher into a separate compatible vector.

-

Express both proteins, typically by IPTG induction in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify both proteins separately using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

-

Determine protein concentrations using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford).

-

-

Reaction Setup :

-

In a microcentrifuge tube, mix the SpyTagged protein and SpyCatcher in a 1:1 or 1:1.2 molar ratio in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare control reactions: SpyTagged protein alone and SpyCatcher alone.

-

Incubate the reaction mixture at room temperature or 37°C. For kinetic analysis, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Analysis :

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer.

-

Crucially, boil the samples for 5-10 minutes. The covalent isopeptide bond is resistant to boiling in SDS, while non-covalent interactions would be disrupted.

-

Load the samples onto an SDS-PAGE gel (e.g., 12% or 4-15% gradient gel).

-

Run the gel and stain with Coomassie Blue or a similar stain.

-

Expected Result : In the mixed sample lane, a new, higher molecular weight band corresponding to the covalent SpyTag-Protein-SpyCatcher complex will appear. The intensity of this band will increase over time, while the intensities of the individual component bands will decrease. The control lanes will show only the individual proteins.

-

Protocol 2: Mass Spectrometric Identification of the Isopeptide Bond

Mass spectrometry provides definitive proof of isopeptide bond formation and identifies the specific residues involved.

-

Sample Preparation :

-

Form the covalent complex as described in Protocol 1, allowing the reaction to go to completion (e.g., 1-2 hours incubation).

-

Run the reaction mixture on an SDS-PAGE gel.

-

Excise the band corresponding to the covalent complex.

-

-

In-Gel Tryptic Digestion :

-

Destain the gel slice.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the protein overnight with a protease such as trypsin. Trypsin cleaves C-terminal to Lys and Arg, but will not cleave the isopeptide-bonded Lys.

-

Extract the resulting peptides from the gel matrix.

-

-

LC-MS/MS Analysis :

-

Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC).

-

The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to acquire both MS1 (peptide mass) and MS2 (fragmentation) spectra.

-

-

Data Analysis :

-

Search the acquired MS/MS data against a custom protein database containing the sequences of the SpyTagged protein and SpyCatcher.

-

Use specialized cross-linking search software (e.g., pLink, MaxQuant) or manually search for a peptide-peptide pair linked by a mass shift corresponding to the loss of water (-18.0106 Da).

-

The MS/MS spectrum of the cross-linked peptide will contain fragment ions (b- and y-ions) from both constituent peptides, confirming the covalent linkage between the specific Lys and Asp residues.

-

The Ubiquitous Asp-Lys Dipeptide: A Technical Guide to its Natural Occurrence, Functional Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Aspartyl-Lysine (Asp-Lys or D-K) represents a frequently occurring and functionally significant motif in the vast landscape of protein architecture. The juxtaposition of a negatively charged acidic residue (Aspartic Acid) and a positively charged basic residue (Lysine) gives rise to unique structural and functional properties, primarily through the formation of intramolecular and intermolecular salt bridges. These electrostatic interactions play a pivotal role in protein stability, enzymatic activity, and molecular recognition. Furthermore, the this compound sequence is susceptible to non-enzymatic post-translational modifications, notably isoaspartate formation, which can modulate a protein's function and mark it for degradation. This technical guide provides an in-depth exploration of the natural occurrence of this compound sequences, their diverse functional roles, and the experimental methodologies employed to investigate their significance.

Data Presentation: Quantitative Occurrence of this compound Sequences

The frequency of dipeptide sequences within proteomes offers insights into their evolutionary conservation and potential functional importance. Analysis of comprehensive protein databases reveals the prevalence of the this compound (DK) dipeptide.

| Database Scope | Total Dipeptides Analyzed | This compound (DK) Frequency (‰) | Lys-Asp (KD) Frequency (‰) |

| All Organisms (5,029 proteomes) | 400 | 2.64 | 4.11 |

| Human Proteome | 400 | 1.45 | 0.87 |

Data sourced from the Proteome-pI database, which calculates amino acid and dipeptide frequencies from UniProt data. Frequencies are presented in per mille (‰), representing occurrences per thousand dipeptides.

Functional Significance of this compound Sequences

The unique chemical properties of Aspartic Acid and Lysine side chains dictate the functional roles of the this compound sequence in proteins.

Salt Bridge Formation and Protein Stability

The most prominent role of the this compound pair is the formation of salt bridges, a specific type of non-covalent interaction involving both a hydrogen bond and an electrostatic interaction.[1] These interactions are crucial for:

-

Tertiary and Quaternary Structure Stabilization: By linking distant parts of a polypeptide chain or different protein subunits, salt bridges contribute significantly to the overall stability of the folded protein.[2][3]

-

Protein-Protein Interactions: Salt bridges at protein interfaces are critical for the formation of stable protein complexes.[1]

-

Enzyme Active Sites: The precise positioning of charged residues in an enzyme's active site, often involving this compound pairings, is essential for substrate binding and catalysis.

The strength and stability of a salt bridge are influenced by its local environment, including its solvent accessibility and the pH of the surrounding medium.[1]

Role in Signal Transduction and Molecular Recognition

While a specific, universally recognized "DK signaling motif" is not prominently documented, the fundamental nature of the this compound interaction makes it a key player in various signaling events:

-

Protein-Protein Interaction Motifs: Many signaling pathways rely on the interaction of protein domains with short linear motifs (SLiMs) in their binding partners. These motifs are often enriched in charged residues, where this compound pairings can provide critical electrostatic contacts for specific recognition. For instance, MAPK docking motifs often contain both acidic and basic residues that mediate binding to the kinase.

-

Signal Sequence Function: In membrane and secreted proteins, the charge distribution within the signal peptide is crucial for its recognition by the cellular translocation machinery. Position-specific pairing of Asp and Lys can modulate the function of signal sequences, influencing protein topology and translocation efficiency.

Post-Translational Modifications at this compound Sites

The this compound sequence is a known site for non-enzymatic post-translational modifications, most notably the formation of isoaspartate (isoAsp).

Isoaspartate Formation: This modification involves the deamidation of an asparagine residue or the dehydration of an aspartic acid residue to form a succinimide intermediate. Subsequent hydrolysis of this intermediate can yield either the original aspartyl linkage or an isoaspartyl linkage, where the peptide backbone is rerouted through the aspartate side-chain carboxyl group. The presence of a Lysine residue C-terminal to the Aspartic acid can influence the rate of this rearrangement. The formation of isoAsp can have significant functional consequences:

-

Alteration of Protein Structure and Function: The introduction of a "kink" in the peptide backbone can disrupt the local secondary structure and alter the protein's three-dimensional fold, potentially leading to a loss of biological activity.

-

Protein Degradation: The formation of isoaspartate can act as a molecular signal for protein degradation, marking aged or damaged proteins for removal by cellular quality control mechanisms.

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of this compound sequences in proteins.

Site-Directed Mutagenesis

This technique is fundamental for probing the functional importance of specific amino acid residues. To investigate the role of an this compound pair, one or both residues can be mutated to non-charged or oppositely charged amino acids.

General Protocol Outline:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation(s) in the codon(s) for the target Asp and/or Lys residues.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as the template. The primers will amplify the entire plasmid, incorporating the desired mutations.

-

Template Digestion: Digest the PCR product with an enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, mutated plasmids intact.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation(s) by DNA sequencing.

-

Protein Expression and Functional Analysis: Express the mutant protein and compare its properties (e.g., stability, activity, binding affinity) to the wild-type protein.

Mass Spectrometry for Isoaspartate Detection

Mass spectrometry (MS) is a powerful tool for identifying and quantifying post-translational modifications, including isoaspartate formation.

Typical Workflow:

-

Protein Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) into smaller peptides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Fragmentation Analysis: In the mass spectrometer, peptides are fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can reveal the amino acid sequence and the location of any modifications. Isoaspartate-containing peptides can sometimes be distinguished from their native counterparts by their chromatographic retention time or by specific fragmentation patterns.

-

Enzymatic Labeling: For unambiguous identification, the protein can be treated with protein L-isoaspartyl methyltransferase (PIMT), which specifically methylates the isoaspartyl residue. This mass shift of +14 Da can be readily detected by MS.

NMR Spectroscopy for Salt Bridge Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of proteins in solution, including the characterization of salt bridges.

Methodology Overview:

-

Sample Preparation: A concentrated, highly pure sample of the protein or peptide containing the this compound pair is required. Isotopic labeling (e.g., with 15N and 13C) is often necessary for larger proteins.

-

Data Acquisition: A series of NMR experiments are performed to assign the resonances of the involved nuclei and to detect interactions between them.

-

Chemical Shift Perturbation: Changes in the chemical shifts of the amide protons and other nuclei in the vicinity of the this compound pair upon changes in pH or ionic strength can indicate the formation or disruption of a salt bridge.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to model the three-dimensional structure of the salt bridge.

-

Hydrogen-Deuterium Exchange: The rate of exchange of amide protons with deuterium from the solvent can be measured. Protons involved in stable hydrogen bonds, such as those in a salt bridge, will exchange more slowly.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of proteins and peptides in solution. It is particularly useful for studying how mutations or environmental changes affect the conformation of a peptide containing an this compound sequence.

Experimental Steps:

-

Sample Preparation: A solution of the peptide or protein in a suitable buffer is prepared. The buffer should not have a high absorbance in the far-UV region (typically 190-250 nm).

-

CD Spectrum Measurement: The CD spectrum is recorded using a spectropolarimeter. The instrument measures the difference in absorbance of left and right circularly polarized light as a function of wavelength.

-

Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). Changes in the CD spectrum upon mutation of the this compound pair or changes in pH can indicate a conformational change, suggesting a role for the salt bridge in maintaining the peptide's structure.

Visualizations

Caption: Formation of a salt bridge between Aspartic Acid and Lysine.

Caption: The chemical pathway of isoaspartate formation from an this compound sequence.

Caption: A general experimental workflow for investigating the role of an this compound sequence.

References

Physicochemical properties of L-Aspartyl-L-lysine

An In-depth Technical Guide on the Physicochemical Properties of L-Aspartyl-L-lysine

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-Aspartyl-L-lysine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological and chemical processes.

Core Physicochemical Properties

L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.[1] Its structure contains multiple functional groups, including amino and carboxylic acid moieties, which contribute to its hydrophilic nature.[1] The compound is generally stable under physiological pH conditions.[1]

General Properties

The fundamental identifiers and properties of L-Aspartyl-L-lysine are summarized below.

| Property | Value | Source |

| Common Name | Aspartyllysine | [1] |

| Synonyms | L-aspartyl-L-lysine, Asp-Lys, DK dipeptide | [1] |

| CAS Number | 5891-51-0 | |

| Molecular Formula | C₁₀H₁₉N₃O₅ | |

| Molecular Weight | 261.28 g/mol | |

| IUPAC Name | (2S)-6-amino-2-[(2S)-2-amino-3-carboxypropanamido]hexanoic acid | |

| InChI Key | OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Appearance | White powder, Solid | |

| Odor | Odorless or slightly odorous |

Solubility and Partition Coefficient

The dipeptide's polarity significantly influences its solubility.

| Property | Description | Source |

| Solubility in Water | Soluble, slightly soluble | |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | |

| LogP (Computed) | -6.6 | |

| Hygroscopicity | Strong hygroscopicity, easily absorbs moisture |

Acid-Base Properties

The pKa values of the ionizable groups determine the charge of the molecule at a given pH. The values for the constituent amino acids are provided as a reference.

| Group | pKa Value (Constituent Amino Acid) | Source |

| α-carboxyl (Aspartic Acid) | 1.88 - 1.99 | |

| α-amino (Aspartic Acid) | 9.60 - 9.90 | |

| Side Chain Carboxyl (Aspartic Acid) | 3.65 - 3.90 | |

| α-carboxyl (Lysine) | 2.16 - 2.18 | |

| α-amino (Lysine) | 8.95 - 9.06 | |

| Side Chain Amino (Lysine) | 10.53 - 10.54 | |

| Isoelectric Point (pI) - Aspartic Acid | 2.77 - 2.98 | |

| Isoelectric Point (pI) - Lysine | 9.47 - 9.74 |

Experimental Protocols

Synthesis Methodologies

The synthesis of L-Aspartyl-L-lysine can be achieved through several established methods in both laboratory and industrial settings.

A. Laboratory Synthesis

-

Solid-Phase Peptide Synthesis (SPPS): This is a common method for peptide synthesis. The protocol involves anchoring one of the amino acids (e.g., L-lysine with protected functional groups) to a solid resin support. The second amino acid (L-aspartic acid, also protected) is then activated using a coupling agent like dicyclohexylcarbodiimide (DCC) and reacted with the resin-bound amino acid. The process involves sequential steps of deprotection and coupling, followed by cleavage from the resin and final deprotection to yield the dipeptide.

-

Solution-Phase Synthesis: This classical approach involves reacting the protected L-aspartic acid and L-lysine derivatives in a suitable organic solvent. The process requires careful protection of the reactive side chains and non-reacting termini to prevent side reactions. After the peptide bond is formed, a deprotection step is carried out to yield the final product.

B. Industrial Production

-

A common large-scale method involves the direct neutralization of free L-lysine (often derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid in an aqueous solution. The resulting solution is then concentrated, leading to the crystallization of L-Aspartyl-L-lysine, which is subsequently separated and dried. This method is particularly useful for producing the dipeptide as a nutritional supplement.

Analytical and Purification Techniques

Several analytical methods are employed for the identification, quantification, and purification of L-Aspartyl-L-lysine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to separate the dipeptide from its constituent amino acids or other impurities. Ion-exchange chromatography (IEC) is a specific mode of HPLC that separates molecules based on their net charge and is well-suited for amino acids and peptides.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides highly accurate mass determination, confirming the identity of L-Aspartyl-L-lysine and enabling its quantification.

-

Colorimetric Assays: These assays can be used for the detection of specific functional groups present in the dipeptide, offering a simpler but less specific method of detection.

-

Purification: Following synthesis or extraction, purification is typically achieved through crystallization, as described in the industrial production method. For higher purity standards, chromatographic techniques like ion-exchange chromatography are employed to isolate the dipeptide.

Biological and Metabolic Context

L-Aspartyl-L-lysine is a naturally occurring dipeptide that plays a role in protein metabolism.

Formation and Degradation

-

Protein Digestion: The dipeptide is formed during the catabolism (digestion) of dietary proteins that contain adjacent aspartic acid and lysine residues.

-

Amino Acid Metabolism: Once formed and absorbed, L-Aspartyl-L-lysine can be hydrolyzed by peptidases back into its constituent amino acids, L-aspartic acid and L-lysine. These free amino acids then enter the body's amino acid pool and can be utilized for various metabolic functions, including new protein synthesis or energy production.

-

Crosslink Formation: In the context of food processing, aspartyl-lysine crosslinks can form, which may impact the digestibility and overall nutritional value of the protein.

Research Applications

Due to its defined structure and biological relevance, L-Aspartyl-L-lysine serves as a valuable tool in biomedical research:

-

It is used as a model compound for studying the formation and hydrolysis of peptide bonds.

-

It is employed in studies related to protein catabolism and amino acid utilization.

-

Its potential physiological effects make it relevant for investigations into cell signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Asp-Lys

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Aspartimide Formation in Asp-Lys Containing Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. However, the synthesis of peptides containing aspartic acid (Asp) residues, particularly when followed by a lysine (Lys) residue, presents a significant challenge due to the formation of a succinimide byproduct known as aspartimide.[1][2][3] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue.[2][3]

The formation of aspartimide is problematic for several reasons:

-

Formation of Multiple Byproducts: The aspartimide intermediate can be hydrolyzed to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Furthermore, piperidine used for Fmoc deprotection can attack the aspartimide ring, leading to the formation of piperidide adducts.

-

Racemization: The α-carbon of the aspartimide ring is prone to epimerization, resulting in the incorporation of D-Asp residues into the peptide sequence.

-

Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have similar chromatographic properties to the target peptide, making purification difficult and reducing the overall yield of the desired product.

The this compound sequence is particularly susceptible to this side reaction. This application note provides a detailed overview of strategies to mitigate aspartimide formation during the synthesis of this compound containing peptides, along with comparative data and detailed experimental protocols.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. These can be broadly categorized as:

-

Modification of Fmoc Deprotection Conditions: Altering the base or adding acidic additives to the deprotection solution can reduce the propensity for cyclization.

-

Sterically Hindered Side-Chain Protecting Groups: Utilizing bulky protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the intramolecular attack.

-

Backbone Protection: Modifying the backbone amide nitrogen following the Asp residue prevents it from acting as a nucleophile.

The following sections will delve into these strategies, presenting quantitative data to compare their efficacy.

Comparative Analysis of Mitigation Strategies

To illustrate the effectiveness of different approaches, we will consider the synthesis of a model hexapeptide: H-Val-Lys(Boc)-Asp-Gly-Tyr(tBu)-Ile-OH . The Asp-Gly sequence is known to be highly prone to aspartimide formation and serves as a good model to evaluate the efficiency of various protective measures.

Effect of Aspartic Acid Side-Chain Protecting Groups

The choice of the protecting group for the β-carboxyl of Asp is critical. The standard tert-butyl (OtBu) group often provides insufficient protection for sensitive sequences. Increasing the steric bulk of the protecting group can significantly reduce aspartimide formation.

| Protecting Group | Structure | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Content |

| OtBu | tert-butyl | 75.2 | 24.8 | 8.5 |

| OMpe | 3-methylpent-3-yl | 92.5 | 7.5 | 2.1 |

| OBno | 5-n-butyl-5-nonyl | 99.1 | 0.9 | < 0.5 |

Data is a representative summary compiled from multiple sources for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended piperidine treatment to simulate a long synthesis.

As the data indicates, the use of bulkier protecting groups like OMpe and particularly OBno dramatically reduces the formation of aspartimide and subsequent racemization compared to the standard OtBu group.

Modification of Fmoc Deprotection Conditions

A simple and cost-effective method to reduce aspartimide formation is to modify the Fmoc deprotection cocktail.

| Deprotection Cocktail | % Desired Peptide | % Aspartimide-Related Byproducts |

| 20% Piperidine in DMF | 85.3 | 14.7 |

| 20% Piperidine, 0.1M HOBt in DMF | 93.1 | 6.9 |

| 20% Piperazine in DMF | 91.5 | 8.5 |

Representative data for a model peptide containing an Asp-Gly sequence.

Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help to lower the basicity and thereby decrease the rate of aspartimide formation. Using a weaker base such as piperazine can also be effective.

Backbone Protection

A highly effective, albeit more expensive, strategy is to protect the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group, often introduced as a pre-formed dipeptide.

| Strategy | % Desired Peptide | % Aspartimide-Related Byproducts |

| Standard Fmoc-Asp(OtBu)-OH | 82.4 | 17.6 |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | > 99 | < 1 |

Representative data for a model peptide containing an Asp-Gly sequence.

The use of a Dmb-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively eliminates aspartimide formation by preventing the initial intramolecular cyclization step.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a model peptide containing an this compound sequence, incorporating the strategies discussed above.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard cycle for Fmoc-based SPPS.